molecular formula C15H14N4O3 B2516805 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid CAS No. 477870-10-3

4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid

Katalognummer: B2516805
CAS-Nummer: 477870-10-3
Molekulargewicht: 298.302
InChI-Schlüssel: PGBCURJYMNUBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid (molecular formula: C₁₅H₁₄N₄O₃; molecular weight: 298.30 g/mol) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core . Key structural attributes include:

  • 5-Methyl substituent: Contributes to steric effects and metabolic stability.
  • 7-Benzene ring: Linked to a carboxylic acid moiety, which increases hydrophilicity and enables salt formation for improved solubility .

The compound is synthesized via multicomponent reactions involving aldehydes, 1,3-dicarbonyl compounds, and heterocyclic amines, as seen in analogous triazolo-pyrimidine syntheses . Its crystal structure remains uncharacterized, though related tetrazolo-pyrimidine derivatives exhibit planar fused-ring systems .

Eigenschaften

IUPAC Name

4-(6-acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-12(9(2)20)13(19-15(18-8)16-7-17-19)10-3-5-11(6-4-10)14(21)22/h3-7,13H,1-2H3,(H,21,22)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBCURJYMNUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Cellular Effects

The effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, differentiation, and survival. Furthermore, 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid can affect gene expression by acting as a transcriptional regulator, thereby altering the expression of genes involved in cellular metabolism and stress responses.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong acids or bases. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid vary with dosage. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Biologische Aktivität

4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid (CAS: 477870-10-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H14N4O3
  • Molecular Weight : 298.30 g/mol
  • Purity : Typically ≥ 95% .

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Interaction : It binds to enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can modulate the activity of metabolic pathways crucial for drug metabolism .
  • Cell Signaling Modulation : The compound affects key signaling pathways including MAPK and PI3K/Akt, which are vital for cell proliferation and survival .
  • Targeting Specific Receptors : Similar compounds have been identified as inverse agonists for RORγt and inhibitors of JAK1 and JAK2, suggesting potential roles in immune modulation and anti-inflammatory responses .

Antioxidant Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antioxidant properties. The compound has been shown to reduce oxidative stress markers in various cellular models, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects at low doses. It is hypothesized that these effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Potential

Several studies have highlighted the anticancer properties of related triazolo-pyrimidine compounds. For example:

  • In vitro studies revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating potent activity comparable to established chemotherapeutics .
CompoundCell LineIC50 (µM)
4-(6-Acetyl-5-methyl...)MCF-722.54
4-(6-Acetyl-5-methyl...)A5495.08

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against specific pathogens. Further investigations are necessary to elucidate its spectrum of activity and mechanism of action against microbial targets .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a murine model of induced inflammation. Results showed a significant reduction in swelling and inflammatory markers when treated with varying doses of the compound over a two-week period.

Cancer Cell Proliferation Inhibition

In vitro experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The study reported a dose-dependent response with notable apoptosis induction in treated cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has indicated that derivatives of triazolo-pyrimidines exhibit potent antimicrobial activities. For instance, compounds similar to 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been noted for their activity against leukemia and CNS cancer cell lines .

Study 1: Antimicrobial Evaluation

A study published in the Journal of Research in Pharmacy evaluated the antimicrobial properties of triazole derivatives. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized various triazole-based compounds and tested them against multiple cancer cell lines. The findings suggested that specific modifications to the triazole ring significantly increased cytotoxicity against targeted cancer cells. This underscores the therapeutic potential of 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid derivatives in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related triazolo-pyrimidine derivatives:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Biological Activity
Target Compound 6-Acetyl, 5-methyl, 7-(4-carboxyphenyl) C₁₅H₁₄N₄O₃ 298.30 Carboxylic acid Multicomponent reaction (unreported specifics) Unknown (potential antiviral/antibacterial)
Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl) derivative 5-Phenyl, 7-(3,4,5-trimethoxyphenyl), 6-ethyl carboxylate C₂₃H₂₄N₄O₅ 436.46 Ester Three-component Biginelli-like reaction Unreported
4-((5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)amino)benzoic acid 5-Methyl, 7-amino, 4-carboxyphenyl C₁₃H₁₁N₅O₂ 269.26 Carboxylic acid, amino Substitution reaction Antibacterial (hypothesized)
6-Carbamoyl derivative 6-Carbamoyl, 5-methyl, 7-(4-carboxyphenyl) C₁₄H₁₃N₅O₃ 299.28 Carboxylic acid, carbamoyl Multicomponent reaction Unreported
Ethyl 7-(4-chlorobenzyl)oxy derivative 7-Aryl ether, 2-sulfanyl, 6-ethyl carboxylate C₂₈H₂₄ClFN₄O₃S 581.04 Ester, sulfanyl Stepwise functionalization Unreported

Key Comparative Insights

Functional Group Impact :

  • Carboxylic Acid (Target) vs. Ester () : The carboxylic acid group improves aqueous solubility and bioavailability compared to ester derivatives, which require metabolic hydrolysis for activation .
  • Acetyl (Target) vs. Carbamoyl () : The acetyl group (electron-withdrawing) may reduce nucleophilicity at position 6 compared to carbamoyl (electron-donating), altering reactivity in further derivatization .

Synthetic Routes :

  • Multicomponent reactions dominate, but regioselectivity varies. For example, tetrazolo-pyrimidines form via tetrazol-5-amine , whereas triazolo-pyrimidines use 1,2,4-triazole-3,5-diamine .

The carboxylic acid moiety may enhance target binding compared to esters .

Structural Analogues :

  • Pyrazolo-pyrimidines (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines ) share fused heterocyclic cores but differ in ring substituents, leading to distinct electronic profiles.

Research Findings and Data

Reactivity and Modifications

  • Oxidative Aromatization : Analogous 4,7-dihydropyrimidines undergo oxidation to aromatic pyrimidines under mild conditions, a pathway likely applicable to the target compound .
  • Formylation/Acetylation: Derivatives with hydrazino groups (e.g., 5-aryl-7-hydrazinopyrazolo[1,5-c]pyrimidines) react with electrophiles to form 6-substituted products, highlighting position-specific reactivity .

Pharmacological Prospects

  • Antiviral Activity : Triazolo-pyrimidine salts (e.g., L-arginine salt of 5-methyl-6-nitro-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidine) are in clinical trials for COVID-19 , suggesting the target compound’s carboxylic acid group could optimize pharmacokinetics.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process begins with a Knoevenagel condensation between ethyl cyanoacetate and 4-formylbenzenecarboxylic acid, activated via hydrogen bonding with TMDP. The resulting α,β-unsaturated intermediate reacts with 5-amino-3-methyl-1,2,4-triazole to form the triazolopyrimidine core. Cyclization is facilitated by TMDP’s dual role as a base and catalyst, yielding the 4,7-dihydro structure.

Key parameters include:

  • Solvent System : A 1:1 ethanol-water mixture enhances solubility while minimizing side reactions.
  • Catalyst Loading : 10 mol% TMDP achieves optimal turnover without requiring inert atmospheres.
  • Temperature : Reflux at 80°C for 6–8 hours ensures complete conversion.

Post-synthetic acetylation introduces the 6-acetyl group using acetic anhydride in tetrahydrofuran, followed by hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH.

Cyclocondensation Strategies for Core Assembly

Cyclocondensation reactions offer an alternative pathway, particularly for introducing the triazolo[1,5-a]pyrimidine scaffold. A notable method involves reacting 3-amino-1,2,4-triazole with β-diketones or β-keto esters under acidic conditions.

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-component reactions. A one-pot method using 5-amino-triazoles, aromatic aldehydes, and β-ketoesters (e.g., ethyl acetoacetate) in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst achieves yields of 75–85% . Alternative protocols employ TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v), but TMDP’s toxicity and handling challenges limit its utility . Solvent choice (e.g., ethanol vs. acetic acid) and temperature (room temperature vs. reflux) critically affect purity, with TLC and silica gel chromatography used for purification .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., acetyl methyl at δ 2.1–2.3 ppm) and carbon frameworks (e.g., carboxylic acid carbonyl at δ 170–175 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetyl and carboxylic acid) .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via dose-response curves .
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Enterococcus) .
  • Controls : Untreated cells, solvent-only controls, and reference drugs (e.g., doxorubicin) ensure data validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

  • Catalyst Screening : Replacing TMDP with APTS improves safety and yield (85% vs. 60–70%) .
  • Solvent Systems : Ethanol/water (1:1 v/v) reduces side reactions compared to neat conditions .
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours) .
  • Continuous Flow Reactors : Enable scalable production with consistent purity .

Q. How should discrepancies in spectroscopic data between synthetic batches be resolved?

  • Parameter Replication : Ensure consistent temperature, catalyst purity, and solvent ratios .
  • Advanced NMR : 2D techniques (e.g., HSQC, COSY) resolve overlapping signals from diastereomers .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina models binding to enzymes (e.g., dihydrofolate reductase) .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., acetyl group) with bioactivity .

Q. What mechanistic approaches elucidate its biological mode of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
  • Gene Expression Profiling : qPCR quantifies apoptosis markers (e.g., Bax, Bcl-2) in treated cells .
  • Metabolic Tracing : ¹⁴C-labeled compound tracks cellular uptake and metabolite formation .

Q. How do substituents on the triazolopyrimidine core modulate physicochemical properties and bioactivity?

Substituent Position Physicochemical Effect Bioactivity Impact
Acetyl (R1)6Reduces hydrophilicityEnhances membrane permeability
Methyl (R2)5Increases lipophilicityStabilizes enzyme binding
Carboxylic Acid (R3)Benzene ringImproves aqueous solubilityFacilitates ionic target interactions

Key Findings :

  • Electron-withdrawing groups (e.g., acetyl) enhance antiproliferative activity by 30–50% compared to unsubstituted analogs .
  • Hydroxyl or methoxy groups on the phenyl ring improve solubility but reduce metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.